Tertiary Sulfonamide Architecture Precludes Classical Zn²⁺ Coordination: Mechanistic Differentiation from Primary Benzothiazole Sulfonamides
The target compound bears an N-methylmethylsulfonamido group, rendering it a tertiary sulfonamide. In the class of secondary/tertiary sulfonamides characterized by Alp et al. (2013), these compounds inhibited hCA I with Ki values between 0.181 and 6.01 µM and hCA II with Ki values between 0.209 and 0.779 µM, whereas the classical primary sulfonamide acetazolamide inhibits hCA II with a Ki of approximately 12 nM and methazolamide with a Ki of 14 nM for hCA II [1]. The target compound's Ki values have not been experimentally determined. The critical structural differentiation is the absence of an ionizable sulfonamide N–H proton, which precludes formation of the Zn²⁺–N⁻ coordination bond that underlies the nanomolar potency of primary sulfonamides [1]. X-ray crystallographic studies confirm that secondary/tertiary sulfonamides are sterically excluded from the zinc coordination site and instead occupy the coumarin-binding region at the entrance of the active site cavity [1].
| Evidence Dimension | Carbonic anhydrase inhibition mechanism and potency |
|---|---|
| Target Compound Data | Tertiary sulfonamide; no deprotonatable N–H; no direct experimental Ki data available |
| Comparator Or Baseline | Primary sulfonamides: acetazolamide Ki hCA II ≈ 12 nM; methazolamide Ki hCA II = 14 nM, Ki hCA I = 50 nM ; secondary/tertiary benzenesulfonamides Ki hCA I = 0.181–6.01 µM, Ki hCA II = 0.209–0.779 µM [1] |
| Quantified Difference | 15- to 500-fold reduction in cytosolic CA isoform inhibition potency for tertiary/secondary sulfonamides relative to primary sulfonamides |
| Conditions | In vitro stopped-flow CO₂ hydration assay using recombinant human CA isoforms I and II |
Why This Matters
Users procuring this compound for CA inhibition studies must anticipate fundamentally different potency ranges and binding mechanisms compared to classical benzothiazole sulfonamides; it is unsuitable as a direct potency-equivalent replacement for acetazolamide or ethoxzolamide.
- [1] Alp C, Maresca A, Alp NA, Gültekin MS, Ekinci D, Scozzafava A, Supuran CT. Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. J Enzyme Inhib Med Chem. 2013;28(2):294-298. View Source
